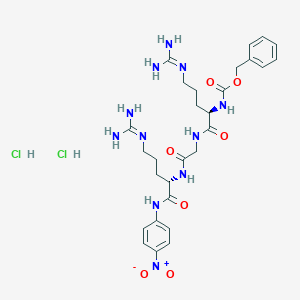

Z-D-Arg-Gly-Arg-pNA . 2 HCl

Vue d'ensemble

Description

N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure est un substrat colorimétrique pour le facteur Xa, une enzyme impliquée dans le processus de coagulation sanguine . Le nom chimique complet du composé est N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure . Il est couramment utilisé dans la recherche biochimique pour mesurer l'activité du facteur Xa par détection colorimétrique à 405 nm .

Applications De Recherche Scientifique

Z-D-Arg-Gly-Arg-pNA (hydrochloride) is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a chromogenic substrate for measuring Factor Xa activity, which is crucial in studying blood coagulation and related disorders . The compound is also used in the development of anticoagulant drugs and in the investigation of protease activity in various biological processes .

Mécanisme D'action

Target of Action

The primary target of Z-D-Arg-Gly-Arg-pNA . 2 HCl, also known as Z-D-ARG-GLY-ARG-PNA 2 HCL, is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, playing a vital role in blood clotting.

Mode of Action

Z-D-Arg-Gly-Arg-pNA . 2 HCl acts as a colorimetric substrate for Factor Xa . Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg (RGR) peptide sequence present in the compound . This cleavage releases p-nitroanilide (pNA), a chromophore .

Pharmacokinetics

The pharmacokinetic properties of Z-D-Arg-Gly-Arg-pNA The solubility of the compound in various solvents has been reported . It is soluble in DMF and DMSO at 14 mg/ml, partially soluble in ethanol, and has a solubility of 0.5 mg/ml in PBS (pH 7.2) . These solubility properties can influence the bioavailability of the compound.

Result of Action

The cleavage of the Arg-Gly-Arg (RGR) peptide sequence in Z-D-Arg-Gly-Arg-pNA . 2 HCl by Factor Xa results in the release of p-nitroanilide (pNA) . The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity .

Action Environment

The action of Z-D-Arg-Gly-Arg-pNA . 2 HCl can be influenced by environmental factors such as temperature and pH. For instance, the compound is hygroscopic and should be stored in a dry place . Furthermore, the compound’s solubility can vary depending on the solvent used, which can impact its efficacy .

Analyse Biochimique

Biochemical Properties

Z-D-Arg-Gly-Arg-pNA . 2 HCl serves as a colorimetric substrate for Factor Xa, an enzyme involved in the blood coagulation cascade. Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg peptide sequence in Z-D-Arg-Gly-Arg-pNA . 2 HCl, releasing p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm . This interaction allows researchers to measure Factor Xa activity accurately, making this compound a crucial tool in studies related to coagulation and proteolysis.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. When used in cell-based assays, it can help elucidate the activity of Factor Xa and other proteases within the cellular environment. The cleavage of Z-D-Arg-Gly-Arg-pNA . 2 HCl by these enzymes results in the production of p-nitroanilide, which can be detected and measured, providing insights into enzyme activity and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with Factor Xa. The enzyme recognizes and binds to the Arg-Gly-Arg sequence within the compound, facilitating the cleavage of the peptide bond and releasing p-nitroanilide. This reaction is highly specific and can be monitored through colorimetric changes, allowing for precise quantification of Factor Xa activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of this compound can vary over time. The compound is generally stable when stored at -20°C, with a shelf life of up to four years . Repeated freeze-thaw cycles should be avoided to prevent degradation. Over time, the activity of Z-D-Arg-Gly-Arg-pNA . 2 HCl in assays may diminish, necessitating careful handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound effectively serves as a substrate for Factor Xa, allowing for accurate measurement of enzyme activity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve reliable results without compromising animal health .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and coagulation. The compound interacts with Factor Xa, leading to the cleavage of the Arg-Gly-Arg peptide sequence and the release of p-nitroanilide. This reaction is a key step in the metabolic pathway of blood coagulation, providing valuable insights into the regulation and activity of proteolytic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and effectiveness in biochemical assays. Understanding these transport mechanisms is crucial for optimizing the use of Z-D-Arg-Gly-Arg-pNA . 2 HCl in research applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the efficiency of enzyme-substrate interactions and the overall outcome of biochemical assays .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure implique le couplage d'acides aminés et de peptides protégés. Le processus commence généralement par la protection des groupes amino à l'aide d'un groupe protecteur approprié tel que le benzyloxycarbonyle (Z). Les acides aminés protégés sont ensuite couplés à l'aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur tel que le 1-hydroxybenzotriazole (HOBt) ou le 1-hydroxy-7-azabenzotriazole (HOAt) .

Méthodes de production industrielle : La production industrielle de N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des techniques de purification à grande échelle telles que la chromatographie liquide haute performance (CLHP) pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure subit principalement des réactions d'hydrolyse catalysées par le facteur Xa. L'enzyme clive la séquence peptidique Arg-Gly-Arg pour libérer le p-nitroanilide (pNA), qui peut être quantifié colorimétriquement .

Réactifs et conditions courants : La réaction d'hydrolyse nécessite la présence du facteur Xa et est généralement effectuée dans une solution aqueuse tamponnée à un pH physiologique (environ 7,4). La réaction est surveillée en mesurant l'absorbance à 405 nm, ce qui correspond à la libération de pNA .

Principaux produits : Le principal produit de la réaction d'hydrolyse est le p-nitroanilide (pNA), un composé jaune qui peut être détecté colorimétriquement .

Applications de la recherche scientifique

N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la médecine. Son application principale est comme substrat chromogène pour la mesure de l'activité du facteur Xa, ce qui est crucial pour l'étude de la coagulation sanguine et des troubles associés . Le composé est également utilisé dans le développement de médicaments anticoagulants et dans l'investigation de l'activité des protéases dans divers processus biologiques .

Mécanisme d'action

Le mécanisme d'action de N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure implique son interaction avec le facteur Xa. L'enzyme se lie à la séquence peptidique Arg-Gly-Arg et la clive, libérant le p-nitroanilide (pNA). Cette coupure peut être quantifiée en mesurant l'absorbance à 405 nm, ce qui fournit une mesure directe de l'activité du facteur Xa .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Benzyl-D-Arg-Gly-Arg-pNA

- Benzyl-D-Arg-Gly-Arg-p-nitroanilide

- Substrat chromogène du facteur Xa S-2765

Unicité : N2-[(phénoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophényl)-L-argininamide, dihydrochlorure est unique en raison de sa haute spécificité pour le facteur Xa et de sa capacité à fournir une lecture colorimétrique, ce qui en fait un outil précieux dans les dosages biochimiques. Sa pureté élevée et sa stabilité contribuent également à son utilisation répandue dans la recherche .

Propriétés

IUPAC Name |

benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLORYZHRLKBF-ZZYOSWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl2N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)